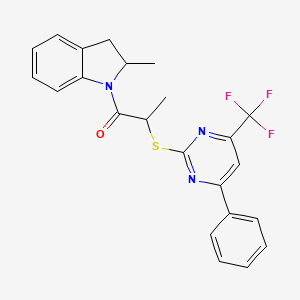

1-(2-Methylindolin-1-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propan-1-one

Description

The compound 1-(2-Methylindolin-1-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propan-1-one is a heterocyclic organic molecule featuring a pyrimidine core substituted with phenyl and trifluoromethyl groups at positions 4 and 6, respectively. The thioether linkage (-S-) connects the pyrimidine moiety to a propan-1-one scaffold, which is further substituted with a 2-methylindoline group.

Properties

Molecular Formula |

C23H20F3N3OS |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

1-(2-methyl-2,3-dihydroindol-1-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropan-1-one |

InChI |

InChI=1S/C23H20F3N3OS/c1-14-12-17-10-6-7-11-19(17)29(14)21(30)15(2)31-22-27-18(16-8-4-3-5-9-16)13-20(28-22)23(24,25)26/h3-11,13-15H,12H2,1-2H3 |

InChI Key |

LKOROUZPJCWFPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(C)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Typical Thioether Formation Procedure:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Aryl chloride (pyrimidinyl chloride derivative), alkyl thiol or thiolate | Photocatalyst: anionic indole thiolate; solvent: suitable organic solvent; visible light irradiation |

| 2 | Reaction time: several hours at room temperature | Thiol-free organocatalytic method; avoids harsh conditions |

| 3 | Workup includes extraction and purification by column chromatography | Yields typically range from 70-80% |

This approach is supported by recent research demonstrating the activation of inert C–Cl bonds and formation of thioethers with high efficiency.

Coupling of Indoline Nitrogen to Propan-1-one

The final step involves N-alkylation of the indoline nitrogen with the propan-1-one moiety bearing the thioether-linked pyrimidine. This can be achieved via nucleophilic substitution reactions using appropriate halogenated propanone derivatives or via acylation reactions.

Example Reaction Conditions:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| N-alkylation | Indoline + α-halo-propanone derivative | Base (e.g., triethylamine), solvent (e.g., THF), reflux or room temperature |

| Acylation alternative | Indoline + propanoyl chloride derivative | Base (e.g., pyridine), low temperature to control selectivity |

This step requires careful control to avoid over-alkylation or side reactions.

Representative Experimental Data Summary

| Compound Stage | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|

| Indoline derivative synthesis | ~30-50% | Column chromatography | NMR, IR, melting point |

| Pyrimidine synthesis | 40-70% | Recrystallization or chromatography | NMR, MS, elemental analysis |

| Thioether formation | 70-80% | Flash chromatography | HRMS, NMR |

| Final coupling step | 50-70% | Preparative HPLC or chromatography | NMR, HRMS, elemental analysis |

Research Findings and Optimization Notes

- Photochemical organocatalysis using indole thiolate catalysts is a breakthrough enabling mild and efficient thioether bond formation, crucial for this compound's synthesis.

- Microwave-assisted synthesis can accelerate pyrimidine ring formation and amination steps, improving yields and reducing reaction times.

- Titanium isopropoxide-mediated Knoevenagel condensations provide a reliable route to indolinone intermediates, which can be further functionalized.

- Purification by flash chromatography and preparative HPLC ensures high purity critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2,3-dihydro-indol-1-yl)-2-(4-phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propan-1-one can undergo various chemical reactions such as:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction of specific functional groups using reducing agents.

Substitution: Replacement of certain groups with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions might include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development and therapeutic agents.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve binding to specific receptors, enzymes, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Research Tools and Methodologies

- Synthetic Routes : The thioether linkage in analogs like 8k is typically synthesized via nucleophilic substitution between pyrimidine-thiols and halogenated intermediates, a method applicable to the target compound .

Biological Activity

The compound 1-(2-Methylindolin-1-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propan-1-one , with the molecular formula C23H20F3N3OS, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an indoline moiety linked to a trifluoromethyl-substituted pyrimidine via a thioether bond. The presence of the trifluoromethyl group is particularly noteworthy as it can influence the compound's lipophilicity and biological interactions.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C23H20F3N3OS |

| Molecular Weight | 433.48 g/mol |

| SMILES Representation | CC1=CC2=C(C=C1)N(C=C2)C(=O)C(C(C(F)(F)F)=C(C=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC=CC=C(C=CC)F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F)=C(F)(F) |

Research indicates that compounds similar to This compound may exhibit modulatory effects on various biological pathways, including:

- Glucocorticoid Receptor Modulation : Compounds with similar structures have been studied as glucocorticoid receptor modulators, which can influence inflammation and immune responses .

- Targeting PGE2 Receptors : Some derivatives have shown promise as modulators of PGE2 receptors, which play critical roles in cancer progression and inflammation .

In Vitro Studies

In vitro assays demonstrate that the compound exhibits significant activity against cancer cell lines. For instance, it has been shown to inhibit the proliferation of melanoma cells through apoptosis induction mechanisms.

Case Studies

- Cancer Treatment : A study focused on related compounds indicated their effectiveness in inhibiting tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

- Neurodegenerative Disorders : Research has explored the compound's neuroprotective effects, highlighting its ability to modulate pathways involved in neuronal survival and inflammation .

Toxicity and Safety Profile

The safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicity studies indicate a favorable safety margin, but further investigations are necessary to establish comprehensive toxicological data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidin-2-ylthio intermediate followed by coupling with the 2-methylindolin-1-ylpropan-1-one moiety. Key steps include nucleophilic substitution for thioether bond formation and catalytic coupling (e.g., Pd-mediated cross-coupling). Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in thioether formation .

- Catalyst screening : Transition-metal catalysts (e.g., CuI or Pd(PPh₃)₄) improve coupling efficiency .

- Temperature control : Gradual heating (60–80°C) reduces side reactions during cyclization .

Yield monitoring via HPLC or LC-MS is critical for iterative optimization.

Q. Which spectroscopic and crystallographic methods are most effective for confirming its structure?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and connectivity. The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and indoline protons (δ 6.5–7.5 ppm) are diagnostic .

- Mass spectrometry (HRMS) : Exact mass analysis validates molecular formula (C₂₃H₂₀F₃N₃OS).

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and stereochemistry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What preliminary biological screening approaches are appropriate for assessing its therapeutic potential?

- Methodological Answer :

- In vitro cytotoxicity assays : Use cancer cell lines (e.g., HeLa or MCF-7) with MTT or resazurin-based viability assays. Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculation) .

- Enzyme inhibition studies : Target kinases or proteases linked to disease pathways. Fluorescence polarization assays quantify binding affinity .

- Acute toxicity screening : Rodent models (e.g., OECD 423 guidelines) assess LD₅₀ and organ-specific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding kinetics vs. cellular thermal shift assays for target engagement) .

- Pharmacokinetic profiling : Measure plasma stability, membrane permeability (Caco-2 assays), and metabolic half-life to distinguish intrinsic activity from bioavailability limitations .

- Data normalization : Use Z-score or % inhibition relative to plate controls to minimize inter-assay variability .

Q. What strategies mitigate low yields during the thioether linkage formation in its synthesis?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites on the pyrimidine ring (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent undesired side reactions .

- Microwave-assisted synthesis : Shorten reaction times and improve regioselectivity via controlled heating .

- Thiol nucleophile activation : Use bases (e.g., NaH or DBU) to deprotonate thiols, enhancing reactivity toward electrophilic intermediates .

Q. How can computational methods model its interactions with biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina predict binding poses in active sites (e.g., kinase ATP pockets). Validate with free-energy perturbation (FEP) calculations .

- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-protein stability over 100-ns trajectories. Analyze RMSD and hydrogen-bond occupancy .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.